8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one
Overview
Description
8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a pyridoquinazolinone core, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, 1-(2-methoxyphenyl)piperazine, which can be synthesized through the reaction of 2-methoxyaniline with piperazine under specific conditions . This intermediate is then reacted with a suitable pyridoquinazolinone precursor under conditions that facilitate the formation of the desired carbonyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to drive the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the pyridoquinazolinone core.
Trazodone: An arylpiperazine-based compound used as an antidepressant, sharing the piperazine moiety.
Naftopidil: Another arylpiperazine derivative used for its alpha-adrenergic blocking properties.
Uniqueness
8-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one is unique due to its combination of a methoxyphenyl-substituted piperazine ring and a pyridoquinazolinone core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-21-9-5-4-8-20(21)26-12-14-27(15-13-26)23(29)17-10-11-22-25-19-7-3-2-6-18(19)24(30)28(22)16-17/h2-11,16H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJRLVMSBRTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C(=NC5=CC=CC=C5C4=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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